molecular formula C10H18O<br>C10H18O<br>(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2 B1675412 Linalool CAS No. 78-70-6

Linalool

Cat. No.: B1675412
CAS No.: 78-70-6
M. Wt: 154.25 g/mol
InChI Key: CDOSHBSSFJOMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linalool, also known as 3,7-dimethylocta-1,6-dien-3-ol, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is an acyclic monoterpenoid and is widely recognized for its pleasant floral scent with a hint of spiciness. This compound is a colorless oil and is a major component of essential oils from over 200 plant species, including lavender, mint, cinnamon, and coriander . It has multiple commercial applications, primarily in the fragrance and flavor industries, as well as in aromatherapy and as an ingredient in various health and beauty products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalool can be synthesized through several methods. One common approach involves the selective catalytic hydrogenation of dehydrothis compound using catalysts such as palladium, rhodium, platinum, or nickel, often supported on carriers like aluminum oxide or calcium carbonate . The process may be further modified with elements like lead, bismuth, manganese, and compounds such as pyridine, quinoline, and sulfur.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from essential oils of plants like lavender and coriander. The extraction process includes steam distillation, where the plant material is subjected to steam, causing the essential oils to evaporate. The vapor is then condensed and collected, yielding this compound along with other components of the essential oil .

Chemical Reactions Analysis

Types of Reactions: Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    This compound Oxide: Formed through oxidation, exists in cis and trans isomers.

    Tetrahydrothis compound: Formed through reduction.

    Linalyl Acetate: Formed through esterification.

Scientific Research Applications

Linalool is a monoterpene found in many essential oils, with noted therapeutic attributes such as anti-nociceptive effects, anxiolytic properties, and potential in dementia treatment . Modern research has identified this compound as potentially helpful in treating a range of serious diseases, from Alzheimer's to lung damage .

Biomedical Applications

  • Alzheimer's Disease A study in Neuropharmacology showed that this compound could reverse mental and emotional degradation linked to Alzheimer's disease . The researchers concluded that this compound reverses the histopathological hallmarks of Alzheimer's and restores cognitive and emotional functions via an anti-inflammatory effect . Thus, this compound may be an Alzheimer's prevention candidate for preclinical studies . this compound administration at an advanced stage of AD in mice reversed the histopathological hallmarks .
  • Anxiolytic and Sedative Effects this compound possesses anxiolytic, anti-stress, and antidepressant properties . (−)-Linalool, a major compound of lavender oil, has sedative effects after inhalation .
  • Antimicrobial Effects this compound exerts antimicrobial effects through the disruption of cell membranes .
  • Anti-inflammatory Effects The protective effects of this compound on the liver, kidney, and lung are due to its anti-inflammatory activity .
  • Anticancer Effects this compound can induce apoptosis of cancer cells via oxidative stress while protecting normal cells .
  • Wound Healing this compound has demonstrated potential in accelerating the wound-healing process .

Pharmaceutical Formulations

This compound's adaptability is shown in nano-emulsions, microemulsions, bio-capsules, topical gels, and lotions . Patents published between 2018 and 2024 reveal advancements in the use of this compound in dermatological, anti-inflammatory, and antimicrobial applications .

Effects on the Body

Transdermal absorption of (−)-linalool can induce autonomic activity .

  • Skin Temperature: this compound can affect skin temperature. A study showed skin temperature decreased less in the (−)-linalool group compared to the control group .
  • Pulse Rate: this compound can significantly decrease pulse rate .

Safety and Metabolism

Comparison with Similar Compounds

Linalool is often compared with other similar compounds, such as:

Geraniol:

Linalyl Acetate:

Terpineol:

This compound’s unique combination of pleasant scent, biological activities, and versatility in various applications makes it a valuable compound in multiple industries.

Biological Activity

Linalool, a naturally occurring terpene alcohol found in various essential oils, particularly lavender and mint, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, highlighting its antimicrobial, anti-inflammatory, neuroprotective, and analgesic properties, supported by relevant research findings and case studies.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against bacteria such as Shigella sonnei and Pseudomonas fluorescens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound significantly reduces the growth of S. sonnei, with MIC values indicating effective concentrations that inhibit bacterial growth .
  • Mechanism of Action : The antimicrobial action is primarily due to membrane damage and disruption of metabolic processes within the bacteria. For instance, this compound treatment leads to increased leakage of nucleic acids and proteins from bacterial cells, indicating compromised cell integrity .
Bacterial StrainMIC (mg/mL)Mechanism of Action
S. sonnei0.5Membrane damage
P. fluorescens0.25Metabolic disruption

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been extensively studied, revealing its potential therapeutic applications in conditions characterized by inflammation.

Research Highlights:

  • A study published in the journal International Immunopharmacology indicated that this compound inhibits cigarette smoke-induced lung inflammation, suggesting its utility in respiratory conditions .
  • In animal models, this compound has been shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhance antioxidant defenses, contributing to its protective effects against oxidative stress-related damage .

Neuroprotective Effects

This compound has demonstrated promising neuroprotective effects in various studies, particularly concerning neurodegenerative diseases.

Significant Studies:

  • Research indicates that this compound can reverse cognitive impairments in Alzheimer’s disease models by exerting anti-inflammatory effects and restoring cognitive function .
  • In a study involving rats with hemiparkinsonism, this compound administration significantly prevented the downregulation of critical neurotransmitter markers, demonstrating its potential in managing Parkinson's disease symptoms .
ConditionStudy Findings
Alzheimer's DiseaseReverses cognitive decline via anti-inflammatory pathways
Parkinson’s DiseasePrevents neurotransmitter downregulation

Analgesic Properties

The analgesic effects of this compound have been supported by various experimental models demonstrating its efficacy in pain reduction.

Research Insights:

  • A study published in the European Journal of Pharmacology found that this compound significantly reduced pain responses in animal models through its anti-inflammatory actions . The compound was effective at doses ranging from 25 to 75 mg/kg.

Case Studies and Clinical Applications

  • Alzheimer's Disease : A 2016 study showed that this compound could reverse neuropathological changes associated with Alzheimer’s in transgenic mice, suggesting its potential as a preventive candidate for further clinical studies .
  • Respiratory Health : this compound's ability to mitigate lung inflammation has implications for treating chronic obstructive pulmonary disease (COPD) and other respiratory ailments caused by smoking or pollution .

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing experiments to study linalool's bioactivity?

  • Use the PICOT framework to define key elements: P opulation (e.g., cell lines, animal models), I ntervention (this compound concentration/delivery method), C omparison (control groups or alternative compounds), O utcome (e.g., anti-inflammatory efficacy), and T ime frame (exposure duration). For mechanistic studies, integrate PEO (Population, Exposure, Outcome) to isolate variables like oxidative stress or enzyme inhibition .
  • Example: To assess this compound's antifungal effects, design dose-response experiments with Candida albicans cultures, using fluconazole as a comparator, and measure growth inhibition over 48 hours .

Q. How can this compound be quantified in plant extracts with high precision?

  • Gas Chromatography-Mass Spectrometry (GC-MS) is optimal for separating and identifying this compound in complex matrices. Calibrate with internal standards (e.g., n-alkanes) and validate via retention indices and spectral libraries. For reproducibility, use triplicate injections and control for matrix effects (e.g., co-eluting terpenes) .
  • Example: A 2024 study quantified β-linalool (55.63%) in Ocimum basilicum oil using GC-MS with a DB-5MS column and split ratio of 1:50 .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Follow OSHA guidelines : Use PPE (nitrile gloves, goggles), work in fume hoods, and store this compound in amber glass at 4°C to prevent oxidation. For waste, segregate organic solvents and partner with certified disposal services to mitigate environmental hazards .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (+)- vs. (-)-linalool) influence pharmacological activity?

  • Employ chiral chromatography (e.g., Chiralpak® columns) or NMR spectroscopy to resolve enantiomers. Compare bioactivity using in vitro models (e.g., receptor binding assays). For instance, (+)-linalool may exhibit stronger sedative effects due to differential binding to GABAA receptors .
  • Note: Structural data files (SDF/MOL) for (+)-linalool are available for computational docking studies .

Q. What strategies address contradictions in this compound's reported pro-/antioxidant effects?

  • Conduct dose-dependent and time-resolved assays (e.g., DPPH radical scavenging vs. lipid peroxidation). Contextualize results by evaluating matrix interactions (e.g., synergy with other terpenes) and experimental conditions (e.g., pH, temperature). Meta-analyses of existing data can identify confounding variables .
  • Example: Hydroperoxides formed during this compound oxidation (peroxide value >20 mmol/L) may skew antioxidant assays, necessitating strict antioxidant stabilization (e.g., 0.1% BHT) .

Q. How can this compound's stability in formulations be optimized for translational research?

  • Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Encapsulation in cyclodextrins or nanoemulsions enhances thermal stability. For topical applications, assess permeation using Franz diffusion cells and synthetic membranes .

Q. What computational tools predict this compound's metabolic pathways and toxicity?

  • Leverage QSAR models (e.g., OECD Toolbox) and in silico platforms like SwissADME to predict cytochrome P450 metabolism. Validate with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Q. Data Analysis and Reporting

Q. How should researchers reconcile variability in this compound content across plant genotypes?

  • Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) on GC-MS data from multiple cultivars. For example, this compound concentrations in basil varieties range from 43.9% to 55.63%, influenced by genetic and environmental factors .
  • Report confidence intervals and effect sizes to highlight biological vs. technical variability .

Q. What statistical methods are appropriate for dose-response studies of this compound’s bioactivity?

  • Fit data to nonlinear regression models (e.g., log-logistic for LC50 determination) using software like GraphPad Prism. For insecticidal studies, probit analysis calculates lethal concentrations (e.g., LC50 = 7.2 µg/mL for Anopheles larvae) .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in human trials involving this compound-based therapeutics?

  • Adhere to IRB protocols : Define inclusion/exclusion criteria (e.g., non-pregnant adults), obtain informed consent, and monitor adverse events (e.g., dermal sensitization). Use double-blinding and placebo controls to minimize bias .

Q. What steps enhance reproducibility in this compound research?

  • Document FAIR principles : Share raw chromatograms, NMR spectra, and assay protocols in public repositories (e.g., Zenodo). Use standardized units (e.g., µg/mL vs. ppm) and reference materials (e.g., NIST-certified this compound) .

Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSHBSSFJOMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025502
Record name Linalool
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
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Boiling Point

194.00 to 197.00 °C. @ 760.00 mm Hg
Record name 3,7-Dimethyl-1,6-octadien-3-ol
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Solubility

1.59 mg/mL at 25 °C
Record name 3,7-Dimethyl-1,6-octadien-3-ol
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CAS No.

78-70-6
Record name (±)-Linalool
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Record name Linalool
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Record name LINALOOL, (±)-
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Record name 3,7-Dimethyl-1,6-octadien-3-ol
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Melting Point

< 25 °C
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a 300 ml pressure reactor, 10 g of the Ru catalyst as described in the catalyst production example were placed in a catalyst basket insert and 150 g (0.99 mol) of dehydrolinalool were added. The hydrogenation was carried out using pure hydrogen at a constant pressure of 40 bar and a temperature of 80° C. After a reaction time of 4 hours, the reactor was vented. The conversion of dehydrolinalool was 95% and linalool was obtained in a selectivity of 90%.
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Synthesis routes and methods II

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.
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Synthesis routes and methods III

Procedure details

In the fully continuous process variant, catalyst and geraniol or nerol, or a mixture of geraniol and nerol, are simultaneously and continuously metered into a continuous reactor and linalool which is formed is continuously distilled off. In addition, high boilers are discharged by likewise continuously withdrawing a fractional amount of the reactor contents and removing the geraniol, nerol and linalool products of value still present in this fraction from high boilers formed during the reaction by distillation, for example by a simple evaporation or using a column. The involatile catalyst either remains in the high boilers which are fed to a disposal operation, or it may be precipitated from the high boilers by cooling, removed and reused again. The products of value which have been distilled off are recycled back into the reactor.
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Synthesis routes and methods IV

Procedure details

A mixture of 1,5-dimethylcyclooct-1-en-5-ol (prepared as in Example II (b) 100, cyclohexane and n-hexadecane in the volume ratio 1:2:1 was passed at a rate of 12 ml/hour together with nitrogen gas at one 1/hour through a 30 cm quartz glass tube filled with 3 mm sodium glass beads at 540° C. It was shown by GLC that under these conditions the conversion of starting material was 39% and the selectivity to the required product was 87%. The alpha-linalool was recovered by distillation b.p. 91°-92° C. at 20 mm Hg.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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